N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide
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Overview
Description
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide is a natural product found in Pseudoceratina with data available.
Scientific Research Applications
Synthesis and Transformations
- Synthesis Techniques : This compound's synthesis involves reactions of α-(hydroxyimino) ketones, α-amino acid methyl esters, and formaldehyde, leading to optically active 1H-imidazole 3-oxides with potential applications in creating diverse chemical structures (Jasiński et al., 2008).
Biological and Medicinal Applications
- Antibacterial and Antifungal Potential : Compounds with structural similarities have been synthesized and showed significant antibacterial and antifungal activities, indicating potential medicinal applications (Helal et al., 2013).
- Photophysical Properties : Novel fluorescent compounds with imidazole components have been synthesized, exhibiting photophysical properties that could be beneficial in material science or bioimaging applications (Padalkar et al., 2015).
Chemical Properties and Reactions
- Electrophysiological Activity : Research shows that N-substituted imidazolylbenzamides, which are structurally related, exhibit specific electrophysiological activities, suggesting potential for developing therapeutic agents (Morgan et al., 1990).
Other Chemical Applications
- Polyimide Synthesis : Research into the synthesis of novel fluorescent polyimides using diamines with imidazole components suggests potential applications in material sciences, particularly in creating substances with specific light emission properties (Ghaemy & Nasab, 2010).
Properties
CAS No. |
101488-83-9 |
---|---|
Molecular Formula |
C33H52Br2N6O4 |
Molecular Weight |
756.625 |
IUPAC Name |
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide |
InChI |
InChI=1S/C33H52Br2N6O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-30(42)37-18-15-20-45-31-27(34)21-25(22-28(31)35)23-29(41-44)32(43)38-19-17-26-24-39-33(36)40-26/h21-22,24,44H,2-20,23H2,1H3,(H,37,42)(H,38,43)(H3,36,39,40)/b41-29+ |
InChI Key |
KASOWCQECAIKID-MLYMZAKTSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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